

# In-Depth Technical Guide: 3,4-Ethylenedioxy U-51754 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3,4-Ethylenedioxy U-51754
hydrochloride

Cat. No.:

B8100921

Get Quote

CAS Number: 2748623-92-7

Disclaimer: This document is intended for research, scientific, and drug development professionals. **3,4-Ethylenedioxy U-51754 hydrochloride** is a research chemical and is not for human or veterinary use.

# **Executive Summary**

This technical guide provides a comprehensive overview of **3,4-Ethylenedioxy U-51754 hydrochloride**, a synthetic opioid that has been identified as a novel psychoactive substance (NPS). This document synthesizes available data on its chemical properties, pharmacological profile, and metabolism. The core of this guide focuses on its activity at opioid receptors, particularly its potent agonism at the  $\kappa$ -opioid receptor (KOR). Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and experimental workflows to support researchers in the fields of pharmacology, toxicology, and drug development.

# **Chemical and Physical Properties**

**3,4-Ethylenedioxy U-51754 hydrochloride** is an analytical reference standard structurally related to other "U-series" synthetic opioids, such as U-47700.[1] Its formal name is trans-2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-N-(2-(dimethylamino)cyclohexyl)-N-methylacetamide, monohydrochloride.[1]



Table 1: Chemical and Physical Properties of 3,4-Ethylenedioxy U-51754 hydrochloride

| Property          | Value                                                                         | Reference |  |
|-------------------|-------------------------------------------------------------------------------|-----------|--|
| CAS Number        | 2748623-92-7                                                                  | [1]       |  |
| Molecular Formula | C19H28N2O3 • HCI                                                              | [1]       |  |
| Molecular Weight  | 368.9 g/mol                                                                   | [1]       |  |
| Purity            | ≥97%                                                                          | [1]       |  |
| Formulation       | A crystalline solid                                                           |           |  |
| Solubility        | DMF: 20 mg/ml, DMSO: 20<br>mg/ml, Ethanol: 20 mg/ml,<br>PBS (pH 7.2): 1 mg/ml | [1]       |  |
| SMILES            | O=C(N(C)<br>[C@@H]1CCCC[C@H]1N(C)<br>C)CC2=CC(OCCO3)=C3C=C2<br>.CI            | [1]       |  |
| InChl Key         | JFTSTGXOQPHEEK-<br>QNBGGDODSA-N                                               | [1]       |  |

# **Synthesis**

A detailed, publicly available, step-by-step synthesis protocol for **3,4-Ethylenedioxy U-51754 hydrochloride** has not been identified in the reviewed scientific literature. However, its chemical structure suggests a likely synthetic pathway involving the acylation of a trans-1,2-diaminocyclohexane derivative with a substituted phenylacetic acid.

# **Pharmacological Profile**

3,4-Ethylenedioxy U-51754 is a potent  $\kappa$ -opioid receptor agonist. Its activity at the  $\mu$ - and  $\kappa$ -opioid receptors has been characterized using a [ $^{35}$ S]-GTP $\gamma$ S binding assay, which measures the functional activation of G-protein coupled receptors.

# **Quantitative Pharmacological Data**



The potency (EC<sub>50</sub>) and efficacy ( $E_{max}$ ) of 3,4-Ethylenedioxy U-51754 at the  $\mu$ -opioid receptor (MOR) and  $\kappa$ -opioid receptor (KOR) are summarized in the table below. The data is derived from a study by Otte et al. (2022), where its activity was compared to reference agonists.

Table 2: In Vitro Activity of 3,4-Ethylenedioxy U-51754 at Opioid Receptors

| Receptor                   | Parameter | Value   | Reference |
|----------------------------|-----------|---------|-----------|
| μ-Opioid Receptor<br>(MOR) | EC50 (nM) | >10,000 |           |
| E <sub>max</sub> (%)       | 26.1      |         |           |
| к-Opioid Receptor<br>(KOR) | EC50 (nM) | 120     | -         |
| E <sub>max</sub> (%)       | 93.6      |         |           |

EC<sub>50</sub> (Half maximal effective concentration) is a measure of the compound's potency.  $E_{max}$  (Maximum effect) is a measure of the compound's efficacy relative to a reference full agonist.

These data indicate that 3,4-Ethylenedioxy U-51754 is a highly potent and efficacious agonist at the  $\kappa$ -opioid receptor, while exhibiting very low potency and partial agonism at the  $\mu$ -opioid receptor.

# κ-Opioid Receptor Signaling Pathway

Activation of the  $\kappa$ -opioid receptor by an agonist like 3,4-Ethylenedioxy U-51754 initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The dissociation of the G-protein  $\beta\gamma$  subunits can also modulate various ion channels, typically leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.





Click to download full resolution via product page

Caption: κ-Opioid receptor signaling pathway activation.

#### Metabolism

The metabolic fate of 3,4-Ethylenedioxy U-51754 has been investigated in vitro using pooled human S9 fractions and in vivo in rats. The major metabolic reactions observed are demethylation of the amine moiety and hydroxylation of the cyclohexyl ring, as well as combinations of these reactions. Due to extensive metabolism, the parent compound is often found in only trace amounts in urine, making its metabolites important markers for detection.

# Experimental Protocols [35S]-GTPyS Binding Assay for Opioid Receptor Activation

This protocol is based on the methodology described by Otte et al. (2022) for determining the potency and efficacy of synthetic opioids at  $\mu$ - and  $\kappa$ -opioid receptors.

Objective: To quantify the activation of  $\mu$ - and  $\kappa$ -opioid receptors by 3,4-Ethylenedioxy U-51754 by measuring the binding of [ $^{35}$ S]-GTPyS to receptor-coupled G-proteins in cell membranes.

#### Materials:

Cell membranes expressing human μ- or κ-opioid receptors



- [35S]-GTPyS
- Guanosine diphosphate (GDP)
- 3,4-Ethylenedioxy U-51754 hydrochloride
- Reference agonists (e.g., DAMGO for MOR, U-50488 for KOR)
- Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)
- 96-well filter plates
- Scintillation fluid

#### Procedure:

- Membrane Preparation: Thaw cryopreserved cell membranes on ice. Dilute the membranes to the desired protein concentration in ice-cold assay buffer.
- Assay Setup: In a 96-well plate, add the following in order:
  - Assay buffer
  - Serial dilutions of 3,4-Ethylenedioxy U-51754, reference agonist, or vehicle control.
  - GDP solution.
  - Diluted cell membrane suspension.
- Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
- Reaction Initiation: Add [35S]-GTPyS to each well to start the binding reaction.
- Incubation: Incubate the plate with gentle shaking for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

# Foundational & Exploratory





• Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

#### • Data Analysis:

- Subtract non-specific binding (determined in the presence of excess unlabeled GTPyS) from all readings.
- Normalize the data to the maximal stimulation induced by the reference full agonist ( $E_{max}$  = 100%).
- Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.





Click to download full resolution via product page

Caption: Workflow for the [35S]-GTPyS binding assay.

# In Vitro Metabolism Study using Human Liver S9 Fraction

## Foundational & Exploratory





This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of 3,4-Ethylenedioxy U-51754.

Objective: To identify the major phase I metabolites of 3,4-Ethylenedioxy U-51754 using pooled human liver S9 fractions.

#### Materials:

- Pooled human liver S9 fraction
- 3,4-Ethylenedioxy U-51754 hydrochloride
- NADPH regenerating system (or NADPH)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or other suitable organic solvent for quenching
- LC-MS/MS system

#### Procedure:

- Incubation Preparation: Prepare a master mix containing the phosphate buffer and the S9 fraction.
- Pre-incubation: Pre-incubate the master mix and the test compound solution separately at 37°C for a short period (e.g., 5-10 minutes).
- Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed master mix and test compound.
- Time-course Incubation: Incubate the reaction mixture at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.



- Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system to identify the parent compound and its metabolites. Metabolite identification is typically based on accurate mass measurements and fragmentation patterns.



Click to download full resolution via product page



Caption: Workflow for in vitro metabolism study.

#### Conclusion

**3,4-Ethylenedioxy U-51754 hydrochloride** is a potent synthetic opioid with high efficacy and selectivity for the  $\kappa$ -opioid receptor. Its pharmacological profile suggests a potential for distinct physiological and psychoactive effects compared to  $\mu$ -opioid receptor agonists. The lack of a publicly available synthesis protocol and comprehensive binding affinity data highlights the need for further research on this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to better understand the properties and potential risks associated with this and other emerging synthetic opioids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3,4-Ethylenedioxy U-51754 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8100921#3-4-ethylenedioxy-u-51754-hydrochloride-cas-number-2748623-92-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com